

Spectroscopic and Synthetic Profile of 2-Fluoroisonicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoroisonicotinaldehyde

Cat. No.: B111655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for **2-Fluoroisonicotinaldehyde** (also known as 2-fluoropyridine-4-carboxaldehyde). This key intermediate is valuable in the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly modulate biological activity and pharmacokinetic properties.

Spectroscopic Data

While a comprehensive, publicly available experimental dataset for **2-Fluoroisonicotinaldehyde** is not readily available in a single source, the following tables summarize the expected spectroscopic characteristics based on data from analogous compounds, including 2-fluoropyridine derivatives and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **2-Fluoroisonicotinaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1	s	-	H-7 (Aldehyde)
~8.5	d	~5.0	H-6
~7.8	d	~5.0	H-5
~7.5	s	-	H-3

Solvent: CDCl_3 . The chemical shifts are approximate and based on the analysis of similar aromatic aldehydes and 2-fluoropyridine derivatives.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Fluoroisonicotinaldehyde**

Chemical Shift (δ , ppm)	Coupling to ^{19}F (J, Hz)	Assignment
~192	-	C-7 (Carbonyl)
~165	d, $^1\text{JCF} \approx 240$	C-2
~152	d, $^3\text{JCF} \approx 4$	C-6
~145	d, $^2\text{JCF} \approx 15$	C-4
~122	d, $^3\text{JCF} \approx 5$	C-5
~118	d, $^2\text{JCF} \approx 35$	C-3

Solvent: CDCl_3 . The chemical shifts and coupling constants are estimates based on known data for fluorinated pyridines.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Fluoroisonicotinaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehydic C-H Stretch (Fermi resonance doublet)[1][2]
~1710	Strong	C=O Stretch (Aromatic Aldehyde)[1][2]
~1600, ~1470	Medium	Aromatic C=C and C=N Ring Stretching
~1250	Strong	C-F Stretch

The presence of a strong carbonyl absorption around 1710 cm⁻¹ and the characteristic weak aldehydic C-H stretches are key diagnostic peaks.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Fluoroisonicotinaldehyde**

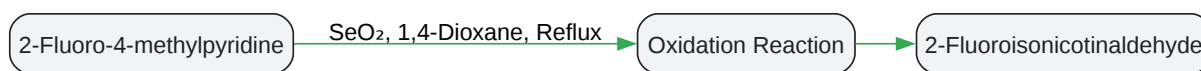
m/z	Relative Intensity	Proposed Fragment
125	High	[M] ⁺ (Molecular Ion)
124	Medium	[M-H] ⁺
96	Medium	[M-CHO] ⁺
69	Medium	[M-CHO-HCN] ⁺

The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl radical (M-29).[3][4][5]

Experimental Protocol: Synthesis of 2-Fluoroisonicotinaldehyde

A plausible and commonly employed method for the synthesis of **2-Fluoroisonicotinaldehyde** is the oxidation of the corresponding methyl-substituted precursor, 2-fluoro-4-methylpyridine.

Reaction Scheme:



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Caption: Synthesis of **2-Fluoroisonicotinaldehyde** from 2-fluoro-4-methylpyridine.

Materials and Reagents:

- 2-Fluoro-4-methylpyridine
- Selenium Dioxide (SeO₂)
- 1,4-Dioxane (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

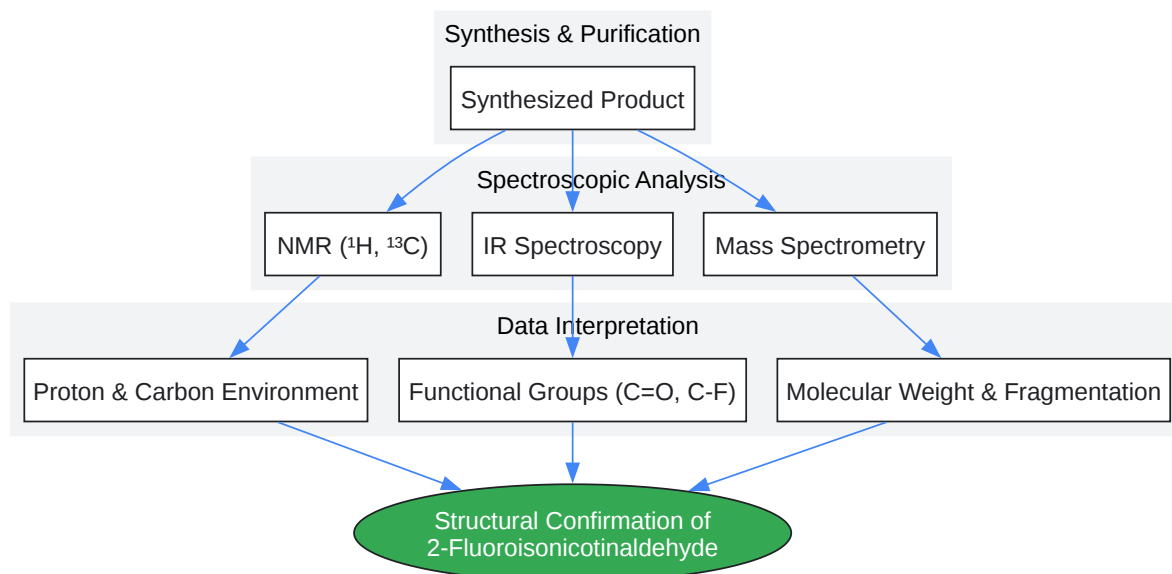
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylpyridine (1.0 eq) in anhydrous 1,4-dioxane.
- **Addition of Oxidant:** To this solution, add selenium dioxide (1.1 eq) portion-wise.

- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with dichloromethane.
- **Extraction:** Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure **2-Fluoroisonicotinaldehyde**.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the synthesized **2-Fluoroisonicotinaldehyde** using the described spectroscopic methods.



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Caption: Workflow for the spectroscopic characterization of **2-Fluoroisonicotinaldehyde**.

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References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation and mass spectra of Aldehydes - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
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